An In-depth Technical Guide to 3-Bromo-2,4-dimethylbenzaldehyde
An In-depth Technical Guide to 3-Bromo-2,4-dimethylbenzaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound 3-Bromo-2,4-dimethylbenzaldehyde. Given the limited direct literature on this specific isomer, this document synthesizes data from foundational chemical principles, predictive modeling, and experimental data from closely related structural analogs to provide a robust and practical overview.
Introduction
3-Bromo-2,4-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde. Its structure, featuring an electrophilic bromine atom and a reactive aldehyde group on a dimethylated benzene ring, positions it as a versatile intermediate in synthetic organic chemistry. The interplay of electron-donating methyl groups and electron-withdrawing bromo and aldehyde substituents creates a unique electronic profile, making it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and materials. This guide provides a detailed examination of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for characterization, and an expert analysis of its potential applications.
Section 1: Chemical Identity and Properties
Precise identification is critical for any chemical synthesis and application. The following tables summarize the key identifiers and predicted physicochemical properties for 3-Bromo-2,4-dimethylbenzaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 693285-59-5 | Inferred from Supplier Data |
| Molecular Formula | C₉H₉BrO | PubChemLite[1] |
| Molecular Weight | 213.07 g/mol | PubChemLite[1] |
| IUPAC Name | 3-bromo-2,4-dimethylbenzaldehyde | PubChemLite[1] |
| SMILES | CC1=C(C(=C(C=C1)C=O)C)Br | PubChemLite[1] |
| InChIKey | YJCKVJMBZBBHOR-UHFFFAOYSA-N | PubChemLite[1] |
Table 2: Physicochemical Properties (Predicted & Estimated)
| Property | Value | Source & Notes |
| Appearance | Estimated to be a colorless to pale yellow solid or liquid. | Based on analogs like 3-Bromobenzaldehyde[2] |
| Monoisotopic Mass | 211.98367 Da | PubChemLite (Predicted)[1] |
| XlogP | 2.8 | PubChemLite (Predicted)[1] |
| Boiling Point | Not available. Estimated to be >200 °C at atmospheric pressure. | Extrapolated from similar structures. |
| Melting Point | Not available. | --- |
| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Low solubility in water. | Standard solubility behavior for aryl halides. |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthetic Route: Electrophilic Aromatic Substitution
The rationale for this approach is based on the directing effects of the substituents on the aromatic ring. The two methyl groups are ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. The C3 position is ortho to the C2-methyl group and meta to the aldehyde, making it a sterically accessible and electronically favorable site for bromination.
Detailed Experimental Protocol (Self-Validating)
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Reactor Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of starting material).
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Inert Atmosphere & Cooling: Purge the system with nitrogen. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling the reaction controls the rate of the exothermic bromination, minimizing the formation of poly-brominated side products.
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Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the stirred solution. Causality: FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a potent electrophile (Br⁺ equivalent) necessary for aromatic substitution.
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Bromine Addition: Dissolve molecular bromine (Br₂) (1.05 eq) in a small amount of CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Quench: Once the starting material is consumed, cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (the red-brown color will disappear). Causality: This quenching step is a self-validating control; the disappearance of color confirms the neutralization of excess hazardous bromine.
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Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Section 3: Spectroscopic Characterization (Predicted)
For any synthesized compound, structural verification is paramount. Below are the predicted spectroscopic signatures for 3-Bromo-2,4-dimethylbenzaldehyde based on its structure.
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¹H NMR (400 MHz, CDCl₃):
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δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).
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δ ~7.5-7.8 ppm (d, 1H): Aromatic proton at C5.
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δ ~7.1-7.3 ppm (d, 1H): Aromatic proton at C6.
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δ ~2.5 ppm (s, 3H): Methyl protons at C4.
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δ ~2.4 ppm (s, 3H): Methyl protons at C2.
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¹³C NMR (100 MHz, CDCl₃):
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δ ~192 ppm: Aldehyde carbonyl carbon (C=O).
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δ ~140-145 ppm: Aromatic carbons C2 and C4 (substituted with methyl groups).
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δ ~130-135 ppm: Aromatic carbons C1 and C5.
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δ ~125 ppm: Aromatic carbon C6.
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δ ~120 ppm: Aromatic carbon C3 (substituted with bromine).
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δ ~20-22 ppm: Methyl carbons.
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IR Spectroscopy (ATR):
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~2820 & 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet).
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~1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
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~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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Mass Spectrometry (EI):
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A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity around m/z 212 and 214 , which is the definitive signature of a molecule containing one bromine atom. PubChemLite predicts the [M+H]⁺ adduct at m/z 212.99095.[1]
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Section 4: Reactivity and Potential Applications in Drug Development
The structure of 3-Bromo-2,4-dimethylbenzaldehyde offers two primary sites for chemical modification, making it a versatile scaffold.
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Aldehyde Group Chemistry: The aldehyde can be easily converted into other functional groups. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or used in condensation and olefination reactions to build larger molecules.
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Aryl Bromide Chemistry: The C-Br bond is a prime handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, vinyl, or amino groups, enabling rapid library synthesis for screening.
Potential Applications:
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Oncology: Substituted benzaldehydes are precursors to various kinase inhibitors and other anticancer agents.[3] The 3-bromo-4,5-dihydroisoxazole scaffold, a related structural class, has shown potent inhibitory activity against glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in cancer cell metabolism.[4] This compound could serve as a starting point for novel GAPDH inhibitors.
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Neuroscience: Derivatives of bromobenzaldehyde have been investigated for their potential as anxiolytic and antidepressant agents.[5]
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Inflammatory Diseases: Natural bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde found in marine algae, exhibit significant antioxidant and anti-inflammatory properties, offering cytoprotection against oxidative stress.[6] This suggests that synthetic analogs derived from 3-Bromo-2,4-dimethylbenzaldehyde could be explored for similar activities.
Section 5: Safety and Handling
No specific safety data sheet exists for 3-Bromo-2,4-dimethylbenzaldehyde. The following information is extrapolated from the safety profiles of structurally similar compounds like 3-bromobenzaldehyde and 3-bromo-4-methylbenzaldehyde.[2]
Table 3: Consolidated Hazard and Precautionary Information
| Category | GHS Codes | Description |
| Hazard Statements | H302H315H317H319H335 | Harmful if swallowed.Causes skin irritation.May cause an allergic skin reaction.Causes serious eye irritation.May cause respiratory irritation. |
| Precautionary Statements | P261P280P301+P312P302+P352P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/protective clothing/eye protection/face protection.IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
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Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Conclusion
3-Bromo-2,4-dimethylbenzaldehyde is a promising but under-explored chemical intermediate. Its structural features provide a wealth of opportunities for synthetic diversification. This guide offers a foundational framework for its synthesis, characterization, and safe handling, drawn from expert analysis of related chemical systems. It is anticipated that this compound will prove to be a valuable tool for medicinal chemists and material scientists in the development of novel and functional molecules.
References
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Wikipedia. (2023). 3-Bromobenzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-2,4-dimethylbenzaldehyde (C9H9BrO). Retrieved from [Link]
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MilliporeSigma. (n.d.). 3-Bromo-2,5-dimethylbenzaldehyde | 247575-33-3. Retrieved from [Link]
- Google Patents. (2016). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
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Jurnal Sains Malaysiana. (1980). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]
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PATENTSCOPE. (2016). WO/2016/071920 A PROCESS FOR PREPARATION OF 3,4-DIMETHYLBENZALDEHYDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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Rhodium.ws. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 5973-71-7 | Chemical Name : 3,4-Dimethylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2,6-dimethylbenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Retrieved from [Link]
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ScienceDirect. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Retrieved from [Link]
- Google Patents. (1977). US4036887A - Preparation of 3-bromobenzaldehyde.
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- 1. PubChemLite - 3-bromo-2,4-dimethylbenzaldehyde (C9H9BrO) [pubchemlite.lcsb.uni.lu]
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